4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-2-5-11-12(19-15-14-11)13(18)17-8-10(9-17)16-6-3-4-7-16/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYHUFBWMPLZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd-Mori Reaction for Thiadiazole Formation
The Hurd-Mori reaction remains a cornerstone for 1,2,3-thiadiazole synthesis, utilizing α-diazoketones and sulfur dichloride (S$$2$$Cl$$2$$) under controlled conditions. For the target compound, 4-propyl-1,2,3-thiadiazole-5-carboxylic acid serves as a key intermediate.
Procedure :
Cyclization of Thiosemicarbazides
Alternative routes employ thiosemicarbazides cyclized with polyphosphate ester (PPE), avoiding toxic reagents like POCl$$_3$$. This method is advantageous for scalability and safety.
Procedure :
- Condense propylthiosemicarbazide with glyoxylic acid in PPE at 110°C.
- Isolate 4-propyl-1,2,3-thiadiazole-5-carboxylic acid via recrystallization.
Synthesis of 3-(Pyrrolidin-1-yl)Azetidine-1-Carbonyl Moiety
Azetidine Ring Construction
Azetidine synthesis leverages cyclization of 1,3-diaminopropanes under high-dilution conditions.
Procedure :
- Treat 1,3-dibromopropane with pyrrolidine in DMF at 80°C.
- Purify 3-(pyrrolidin-1-yl)azetidine via column chromatography (SiO$$_2$$, hexane:EtOAc 4:1).
Yield : 55–62%.
Carbonyl Bridge Formation
The azetidine-pyrrolidine fragment is coupled to the thiadiazole via amide bond formation.
Procedure :
- Activate 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride.
- React with 3-(pyrrolidin-1-yl)azetidine in dichloromethane using triethylamine as a base.
Convergent Coupling Strategies
Suzuki-Miyaura Cross-Coupling
For advanced intermediates, palladium-catalyzed coupling enables precise functionalization.
Procedure :
- Prepare boronic ester of 3-(pyrrolidin-1-yl)azetidine.
- Couple with 5-iodo-4-propyl-1,2,3-thiadiazole using Pd(PPh$$3$$)$$4$$ and K$$2$$CO$$3$$.
Yield : 50–58%.
Optimization and Catalytic Innovations
Green Chemistry Approaches
Polyphosphate ester (PPE) replaces traditional dehydrating agents, enhancing sustainability.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Catalyst Loading | 15 mol% PPE |
| Reaction Time | 6 hours |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for azetidine-thiadiazole coupling from 12 hours to 45 minutes.
Structural Characterization and Validation
Spectroscopic Analysis
Mass Spectrometry
Molecular ion peak at m/z 306.4 (C$${14}$$H$${22}$$N$$_4$$OS$$^+$$) confirms the target structure.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- (4-Ethylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- (4-Butylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Uniqueness
4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole stands out due to its specific propyl group, which may confer unique chemical and biological properties compared to its analogs. The presence of the propyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various research fields.
Biological Activity
4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazole demonstrate notable antibacterial activity against both gram-positive and gram-negative bacteria. In particular, derivatives similar to 4-propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole have been effective against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. Some studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study demonstrated that a related thiadiazole compound exhibited an IC50 value of 0.241 μM against MAO-A, indicating strong inhibitory activity .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | HeLa | 0.060 ± 0.002 | |
| Compound E | MCF-7 | 0.241 ± 0.011 | |
| Compound F | A549 | >10 |
The mechanisms underlying the biological activities of thiadiazoles are multifaceted:
- Antimicrobial Mechanism : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
- Anticancer Mechanism : The anticancer effects may involve the induction of oxidative stress leading to apoptosis in cancer cells, modulation of signaling pathways involved in cell growth and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of thiadiazole derivatives:
- Study on Antibacterial Activity : A recent study assessed the antibacterial properties of a series of thiadiazole derivatives against E. coli. The results indicated a strong correlation between structural modifications and increased antibacterial efficacy.
- Clinical Evaluation for Cancer Treatment : Another study focused on the anticancer effects of a related compound in animal models, showing significant tumor reduction when administered at specific dosages.
Q & A
Q. What are the key synthetic methodologies for preparing 1,2,3-thiadiazole derivatives with acyl substituents?
- Methodological Answer : A common approach involves coupling pre-synthesized thiadiazole cores with acyl moieties. For example, glacial acetic acid is often used as a solvent, and reactions are refluxed to facilitate condensation. In a related procedure, 2-amino-5-aryl-1,3,4-thiadiazoles were reacted with 2,5-dimethoxytetrahydrofuran under reflux to introduce pyrrole groups . For the target compound, the 3-(pyrrolidin-1-yl)azetidine-1-carbonyl group could be synthesized separately and coupled to the 4-propyl-1,2,3-thiadiazole core via an amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt). Solvent choice (e.g., DMF or THF) and temperature control (0–50°C) are critical to avoid side reactions.
Q. How can researchers validate the purity and structural integrity of synthesized 1,2,3-thiadiazole derivatives?
- Methodological Answer : A multi-technique approach is recommended:
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .
- Spectroscopy :
- IR : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, thiadiazole ring vibrations at ~650–750 cm⁻¹) .
- NMR : Analyze proton environments (e.g., propyl CH₃ at δ 0.8–1.2 ppm, azetidine/pyrrolidine protons at δ 2.5–3.5 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–180 ppm) .
- Melting Point : Consistency with literature values indicates purity .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for thiadiazole derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
- Variable Temperature NMR : Probe dynamic processes (e.g., rotamers in the acyl group) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry . For example, docking poses in used crystallographic data to validate binding conformations .
Q. How can molecular docking studies be optimized to predict the target compound’s interaction with enzymes?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) .
- Preparation :
- Protein : Retrieve the target enzyme’s PDB structure (e.g., CYP450 or kinase) and remove water/ions.
- Ligand : Generate 3D conformers of the compound using RDKit and assign charges (e.g., AM1-BCC) .
- Docking Parameters : Set grid boxes to cover active sites (e.g., 20 ų) and run 50–100 genetic algorithm iterations. Validate using known inhibitors (e.g., ’s compound 9c showed binding via π-π stacking and H-bonds) .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (254–365 nm) in PBS buffer and monitor degradation via HPLC .
- Thermal Stability : Incubate at 37°C for 72 hours; analyze by TLC or LC-MS for decomposition products .
- pH Stability : Test solubility and stability in buffers (pH 2–9) to simulate gastrointestinal and plasma environments .
Methodological Tables
Q. Table 1: Synthetic Conditions for Acyl-Thiadiazole Derivatives
Q. Table 2: Docking Parameters for Thiadiazole Derivatives
Key Considerations for Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
